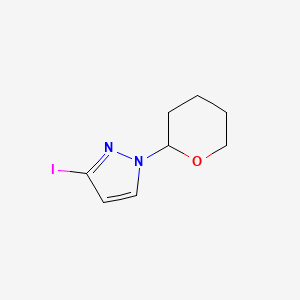

3-Iodo-1-(oxan-2-yl)pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

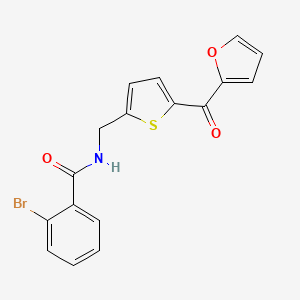

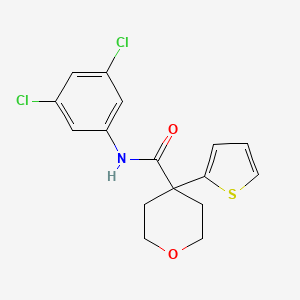

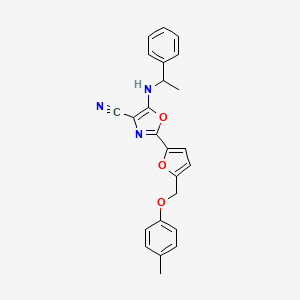

3-Iodo-1-(oxan-2-yl)pyrazole is an organic compound that has gained significant attention in recent years due to its diverse range of applications in the fields of research and industry. It is also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole . The CAS Number for this compound is 1540221-68-8 .

Synthesis Analysis

The synthesis of pyrazoles, including 3-Iodo-1-(oxan-2-yl)pyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

The molecular structure of 3-Iodo-1-(oxan-2-yl)pyrazole is represented by the Inchi Code: 1S/C8H11IN2O/c9-8-1-4-11(10-8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6H2 . The molecular weight of this compound is 278.09 .Chemical Reactions Analysis

Pyrazoles, including 3-Iodo-1-(oxan-2-yl)pyrazole, are involved in a variety of chemical reactions. These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .Physical And Chemical Properties Analysis

Pyrazoles, including 3-Iodo-1-(oxan-2-yl)pyrazole, are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .科学的研究の応用

Medicinal Chemistry

Pyrazole derivatives have been extensively studied for their diverse biological activities. They have been found to exhibit antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties . Therefore, “3-Iodo-1-(oxan-2-yl)pyrazole” could potentially be used in the development of new therapeutic agents.

Agriculture

Pyrazoles are also used in the agricultural sector due to their biological activities . They could potentially be used in the development of new pesticides or herbicides.

Chemosensors

Pyrazole derivatives have been used in the construction of chemosensors due to their remarkable photophysical properties, pH sensitivity, solvatochromic behavior, ion detection capabilities, high quantum yields, and nonlinear optical behavior . “3-Iodo-1-(oxan-2-yl)pyrazole” could potentially be used in the development of new chemosensors.

Environmental Monitoring

Pyrazole-derived metal organic frameworks (MOFs) have been reported for use in environmental monitoring . “3-Iodo-1-(oxan-2-yl)pyrazole” could potentially be used in the development of new MOFs for environmental monitoring.

Biological Imaging

Pyrazole-derived MOFs have also been used in biological imaging . “3-Iodo-1-(oxan-2-yl)pyrazole” could potentially be used in the development of new MOFs for biological imaging.

Synthesis of New Compounds

Pyrazole derivatives are highly valued in organic synthesis . “3-Iodo-1-(oxan-2-yl)pyrazole” could potentially be used as a building block in the synthesis of new organic compounds.

作用機序

Safety and Hazards

将来の方向性

The future directions for the study and application of pyrazoles, including 3-Iodo-1-(oxan-2-yl)pyrazole, are vast. These compounds have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

特性

IUPAC Name |

3-iodo-1-(oxan-2-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBYURSURJVCBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=CC(=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1-(oxan-2-yl)pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

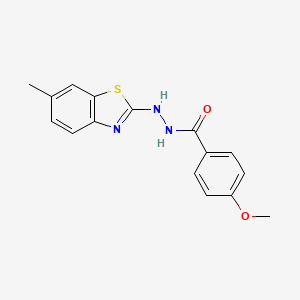

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2804426.png)

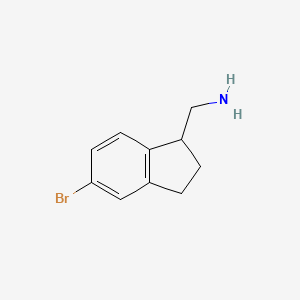

![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2804438.png)